

Application Note: Quantification of Co-trimoxazole in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: CO-Trimoxazole

Cat. No.: B1683656

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Introduction

Co-trimoxazole is a synergistic, broad-spectrum antimicrobial agent consisting of a fixed combination of trimethoprim (TMP) and sulfamethoxazole (SMX).^[1] It is widely used for the treatment of various bacterial infections, including urinary tract infections, respiratory infections, and certain types of pneumonia.^{[1][2]} Therapeutic drug monitoring of **co-trimoxazole** is crucial to ensure efficacy and minimize toxicity. This application note describes a simple, sensitive, and reproducible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of trimethoprim and sulfamethoxazole in human plasma. The method is suitable for pharmacokinetic studies and routine clinical monitoring.^[3]^[4]

Principle

The method involves a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column. Isocratic elution is employed for the separation of trimethoprim, sulfamethoxazole, and an internal standard. Detection and quantification are achieved using a UV detector at a wavelength that provides adequate sensitivity for both analytes.

Experimental Protocols

Materials and Reagents

- Trimethoprim (TMP) reference standard (USP grade)

- Sulfamethoxazole (SMX) reference standard (USP grade)
- Sulfadimidine or Sulfamethazine (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Perchloric acid (analytical grade)[3]
- Triethylamine (analytical grade)
- Orthophosphoric acid or Sodium hydroxide for pH adjustment
- Water (HPLC grade or Milli-Q)
- Drug-free human plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective:

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[5][6]
Mobile Phase	Acetonitrile:Water:Triethylamine (20:80:0.1 v/v/v), pH adjusted to 5.9[5][6]
Flow Rate	1.0 mL/min[5][6]
Injection Volume	20 µL
Column Temperature	Ambient (or 35 °C for improved reproducibility) [7]
Detection Wavelength	240 nm[5][6]
Internal Standard	Sulfadimidine[5][6]

Preparation of Solutions

3.1. Standard Stock Solutions (1 mg/mL)

- Accurately weigh and dissolve 10 mg of TMP and SMX reference standards in 10 mL of methanol to obtain individual stock solutions of 1 mg/mL.
- Prepare a 1 mg/mL stock solution of the internal standard (Sulfadimidine) in methanol.
- Store stock solutions at 2-8 °C, protected from light.

3.2. Working Standard Solutions

- Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples.

3.3. Calibration Standards and Quality Control (QC) Samples

- Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards at concentrations spanning the expected therapeutic range. A typical range is 0.15 to 5 µg/mL for TMP and 7.5 to 100 µg/mL for SMX.[\[3\]](#)[\[5\]](#)
- Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

Sample Preparation Protocol

The protein precipitation method is a common and effective technique for extracting **co-trimoxazole** from plasma samples.[\[3\]](#)[\[5\]](#)[\[6\]](#)

- Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
- Add 20 µL of the internal standard working solution.
- Add 600 µL of acetonitrile (or 0.33 M perchloric acid[\[3\]](#)).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[\[5\]](#)[\[6\]](#)

- Centrifuge at 12,500 rpm for 15 minutes to pellet the precipitated proteins.[\[5\]](#)[\[6\]](#)
- Carefully transfer the supernatant to a clean HPLC vial.
- Inject 20 µL of the supernatant into the HPLC system.

Data Analysis

- Identify the peaks for trimethoprim, sulfamethoxazole, and the internal standard based on their retention times.
- Integrate the peak areas for each analyte.
- Calculate the peak area ratio of each analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentration of TMP and SMX in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described HPLC-UV method has been validated according to regulatory guidelines. The following tables summarize the typical performance characteristics of the method.

Table 1: Calibration Curve and Linearity

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r ²)
Trimethoprim	0.15 - 5.0	> 0.999 [5]
Sulfamethoxazole	7.5 - 100	> 0.999 [5]

Table 2: Precision and Accuracy

Analyte	QC Level	Concentration (µg/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Recovery)
Trimethoprim	Low	0.4	< 5%	< 7%	95 - 105%
	Medium	1.5	< 5%	< 7%	95 - 105%
	High	4.5	< 5%	< 7%	95 - 105%
Sulfamethoxazole	Low	15	< 5%	< 7%	95 - 105%
	Medium	30	< 5%	< 7%	95 - 105%
	High	90	< 5%	< 7%	95 - 105%

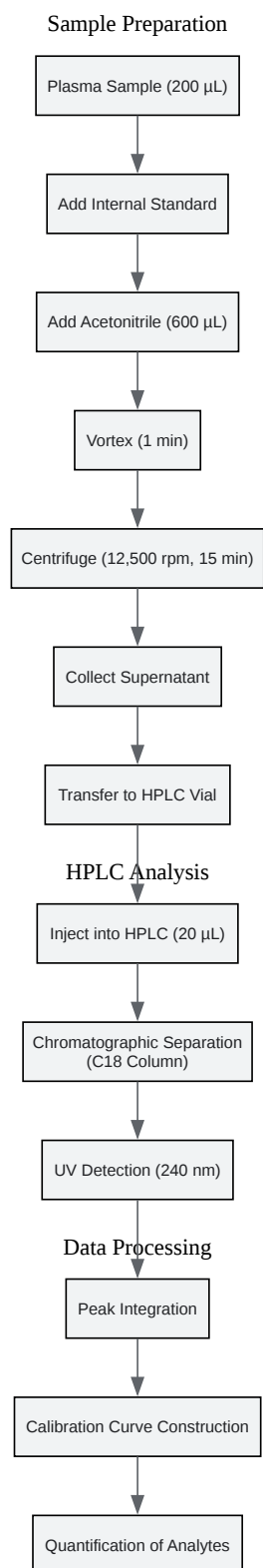
Data presented are representative and may vary between laboratories.

Table 3: Recovery and Limit of Quantification

Analyte	Recovery (%)	LLOQ (µg/mL)
Trimethoprim	> 90% [6]	0.15 [5] [6]
Sulfamethoxazole	> 85% [6]	0.75 [5] [6]

Visualizations

Experimental Workflow



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References

- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 4. scirp.org [scirp.org]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. jfi-online.org [jfi-online.org]
- To cite this document: BenchChem. [Application Note: Quantification of Co-trimoxazole in Human Plasma by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683656#hplc-uv-method-for-quantifying-co-trimoxazole-in-plasma-samples]

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